Cas no 865660-04-4 (methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(naphthalen-1-yl)-4H-pyran-3-carboxylate)

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(naphthalen-1-yl)-4H-pyran-3-carboxylate is a multifunctional pyran derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a naphthalene moiety, a cyano group, and ester functionalities, making it a versatile intermediate for constructing complex heterocyclic systems. The presence of both amino and ester groups enhances its reactivity, enabling further derivatization for drug discovery or material science applications. The compound's rigid aromatic system may contribute to stability and controlled reactivity in synthetic pathways. Its well-defined molecular architecture allows for precise modifications, making it valuable for exploratory chemistry and targeted molecular design.
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(naphthalen-1-yl)-4H-pyran-3-carboxylate structure
865660-04-4 structure
Product Name:methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(naphthalen-1-yl)-4H-pyran-3-carboxylate
CAS No:865660-04-4
MF:
MW:
CID:4662148
Update Time:2025-06-22

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(naphthalen-1-yl)-4H-pyran-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(naphthalen-1-yl)-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(naphthalen-1-yl)-4H-pyran-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00890067-1g
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(naphthalen-1-yl)-4H-pyran-3-carboxylate
865660-04-4 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI73070-1mg
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(naphthalen-1-yl)-4H-pyran-3-carboxylate
865660-04-4 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI73070-5mg
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(naphthalen-1-yl)-4H-pyran-3-carboxylate
865660-04-4 >90%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI73070-10mg
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(naphthalen-1-yl)-4H-pyran-3-carboxylate
865660-04-4 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI73070-500mg
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(naphthalen-1-yl)-4H-pyran-3-carboxylate
865660-04-4 >90%
500mg
$720.00 2024-04-19
A2B Chem LLC
AI73070-1g
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(naphthalen-1-yl)-4H-pyran-3-carboxylate
865660-04-4 >90%
1g
$1295.00 2024-04-19

Additional information on methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(naphthalen-1-yl)-4H-pyran-3-carboxylate

Methyl 6-Amino-5-Cyano-2-(2-Methoxy-2-Oxoethyl)-4-(Naphthalen-1-Yl)-4H-Pyran-3-Carboxylate: A Comprehensive Overview

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(naphthalen-1-yl)-4H-pyran-3-carboxylate (CAS No. 865660-04-4) is a complex organic compound with a diverse range of potential applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its intricate molecular structure, which includes a naphthalene moiety, a pyran ring system, and several functional groups such as amino, cyano, and methoxy groups. These features make it a versatile building block for chemical synthesis and a promising candidate for various research and industrial applications.

The synthesis of methyl 6-amino-5-cyano... involves a series of carefully designed multi-step reactions, often utilizing modern organic chemistry techniques such as Suzuki coupling, Stille coupling, and nucleophilic substitution. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of this compound, which are highly valuable in drug discovery and development. For instance, researchers have explored the use of this compound as a precursor for bioactive molecules targeting specific receptors or enzymes involved in diseases such as cancer and neurodegenerative disorders.

One of the most intriguing aspects of methyl 6-amino... is its ability to undergo various post-synthetic modifications. For example, the cyano group can be converted into an amide or nitrile oxide under specific reaction conditions, while the amino group can serve as a site for further functionalization. These modifications allow chemists to tailor the physicochemical properties of the compound, such as solubility, stability, and bioavailability, to suit specific applications. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, making them attractive candidates for nutraceuticals and cosmeceuticals.

In terms of structural characterization, methyl 6-amino... has been extensively studied using advanced analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. These studies have provided detailed insights into its molecular geometry, conformational flexibility, and intermolecular interactions. For instance, the pyran ring system adopts a chair-like conformation that facilitates stacking interactions with the naphthalene moiety, enhancing the compound's stability in solid-state environments. Such insights are crucial for understanding the material properties of this compound and its potential use in organic electronics or optoelectronic devices.

From an environmental standpoint, the biodegradation and eco-toxicological profile of methyl 6-amino... have been evaluated in recent years. Studies indicate that this compound exhibits moderate biodegradability under aerobic conditions but may persist in certain environmental compartments if not properly managed. As such, researchers are exploring green chemistry approaches to synthesize this compound using renewable feedstocks and energy-efficient processes. These efforts align with global sustainability goals and highlight the importance of responsible chemical design in modern drug discovery.

Looking ahead, methyl 6-amino... holds significant potential as a platform molecule for developing next-generation therapies and materials. Its unique combination of functional groups allows for unprecedented chemical diversity while maintaining structural integrity. By leveraging cutting-edge research tools and methodologies—such as machine learning-driven virtual screening and high-throughput synthesis—scientists can accelerate the discovery of novel applications for this compound across multiple industries.

In conclusion, methyl 6-amino... (CAS No. 865660-04-4) is a multifaceted organic compound with immense potential in various scientific domains. Its intricate structure enables diverse functionalization pathways that cater to both academic research and industrial needs. As our understanding of this compound deepens through ongoing studies—particularly in areas like medicinal chemistry and materials science—it is poised to play an increasingly important role in advancing modern science and technology.

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